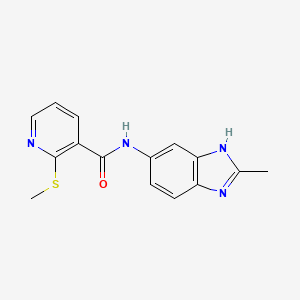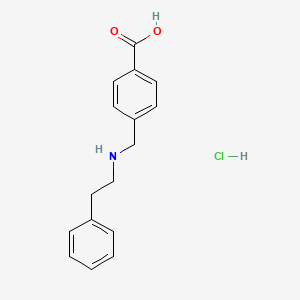![molecular formula C21H19F2N5O3S B2780800 N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide CAS No. 888425-93-2](/img/no-structure.png)
N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Stability
The compound's synthesis involves intricate chemical reactions, highlighting its potential in the development of novel organic molecules with specific functional groups. For instance, researchers have explored the stabilization of cis amide bonds in similar complex molecules, suggesting a broader application in organic synthesis and the creation of new materials with tailored properties (Forbes, Beatty, & Smith, 2001). Additionally, the synthesis of novel aromatic polyimides incorporating similar chemical structures has been documented, demonstrating the material's application in creating high-performance polymers with desirable thermal and chemical resistance properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antiproliferative Activity and Molecular Docking Studies
Compounds with a similar chemical backbone have been synthesized and analyzed for their antiproliferative activity against various cancer cell lines. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed significant inhibition against colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting the potential therapeutic applications of these molecules in cancer treatment (Huang et al., 2020). Molecular docking studies further support the compound's mechanism of action, offering insights into drug design strategies for targeting specific proteins involved in cancer proliferation.
Applications in Materials Science
The research also extends to the synthesis of heterocyclic and non-heterocyclic entities, potentially serving as antibacterial and anti-HIV agents. This reflects the compound's versatility in contributing to the development of new drugs and materials with significant biological activity (Patel & Chikhalia, 2006). Furthermore, the study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety demonstrates the potential of these molecules in creating new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide involves the reaction of 2-(4-ethylanilino)-2-oxoethyl thioacetate with 5-amino-2,4-dihydroxypyrimidine, followed by the reaction of the resulting intermediate with 3,4-difluorobenzoyl chloride.", "Starting Materials": [ "2-(4-ethylanilino)-2-oxoethyl thioacetate", "5-amino-2,4-dihydroxypyrimidine", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-(4-ethylanilino)-2-oxoethyl thioacetate with 5-amino-2,4-dihydroxypyrimidine in the presence of a base to form N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]thioacetate intermediate.", "Step 2: Hydrolysis of the N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]thioacetate intermediate with a base to form N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl] intermediate.", "Step 3: Reaction of the N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl] intermediate with 3,4-difluorobenzoyl chloride in the presence of a base to form the final compound N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide." ] } | |
Número CAS |
888425-93-2 |
Fórmula molecular |
C21H19F2N5O3S |
Peso molecular |
459.47 |
Nombre IUPAC |
N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-2-11-3-6-13(7-4-11)25-16(29)10-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-8-14(22)15(23)9-12/h3-9H,2,10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Clave InChI |
RPEKTCNECTULGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2780719.png)



![2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide](/img/structure/B2780723.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2780724.png)



![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)
![Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine](/img/structure/B2780737.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)
